MET Kinase Inhibition vs. Piperidine Analogs
1-Methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine serves as a parent scaffold for potent MET kinase inhibitors. In enzymatic assays, derivatives based on this core achieve sub-nanomolar potency (IC₅₀ = 12 nM for the parent compound), a value significantly lower than that observed for comparable piperidine-substituted pyrazoles, which typically exhibit IC₅₀ values >100 nM against the same target . The morpholine oxygen forms a critical hydrogen bond with the kinase hinge region, a key interaction not possible with piperidine analogs.
| Evidence Dimension | MET Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Piperidine-substituted pyrazole analogs: >100 nM |
| Quantified Difference | >8.3-fold improvement |
| Conditions | Enzymatic assay, recombinant MET kinase |
Why This Matters
For projects targeting MET-driven cancers, the superior potency of the morpholine-containing scaffold translates to a lower compound requirement in assays, reducing cost and enabling more stringent selectivity profiling.
